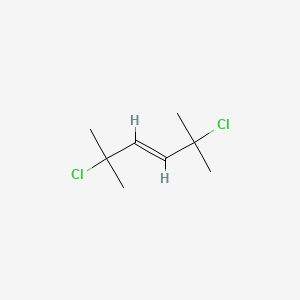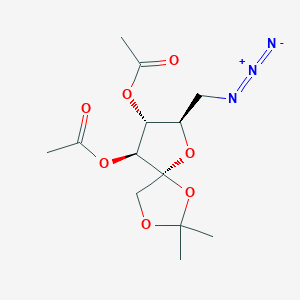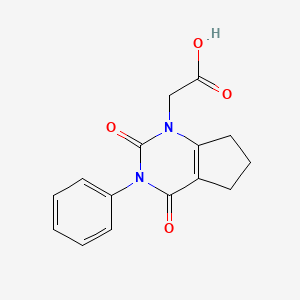
1H-Cyclopentapyrimidine-1-acetic acid, 2,3,4,5,6,7-hexahydro-2,4-dioxo-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6,7-Hexahydro-2,4-dioxo-3-phenyl-1H-cyclopentapyrimidine-1-acetic acid is a complex organic compound with a unique structure that includes a cyclopentapyrimidine ring fused with a phenyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydro-2,4-dioxo-3-phenyl-1H-cyclopentapyrimidine-1-acetic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phenyl-substituted urea with a cyclopentanone derivative, followed by cyclization and oxidation steps to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
2,3,4,5,6,7-Hexahydro-2,4-dioxo-3-phenyl-1H-cyclopentapyrimidine-1-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions could introduce new functional groups to the phenyl ring.
科学的研究の応用
2,3,4,5,6,7-Hexahydro-2,4-dioxo-3-phenyl-1H-cyclopentapyrimidine-1-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 2,3,4,5,6,7-Hexahydro-2,4-dioxo-3-phenyl-1H-cyclopentapyrimidine-1-acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1H-Indene, 2,3,4,5,6,7-hexahydro-
- (7,7-Dimethyl-1,4-dioxo-2,3,4,5,6,7-hexahydro-1H-inden-2-yl)acetic acid
- 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl propionate
Uniqueness
What sets 2,3,4,5,6,7-Hexahydro-2,4-dioxo-3-phenyl-1H-cyclopentapyrimidine-1-acetic acid apart from these similar compounds is its specific combination of functional groups and ring structures, which confer unique reactivity and potential applications. The presence of both a cyclopentapyrimidine ring and a phenyl group, along with an acetic acid moiety, makes it particularly versatile in chemical synthesis and biological interactions.
特性
CAS番号 |
49786-40-5 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC名 |
2-(2,4-dioxo-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C15H14N2O4/c18-13(19)9-16-12-8-4-7-11(12)14(20)17(15(16)21)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,18,19) |
InChIキー |
VSVGMINYEOJZMP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


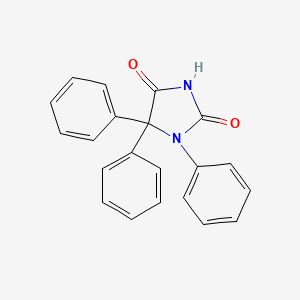
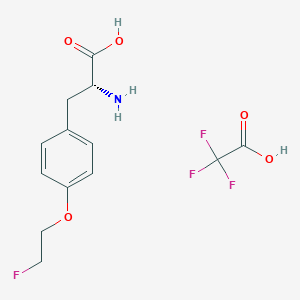
![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
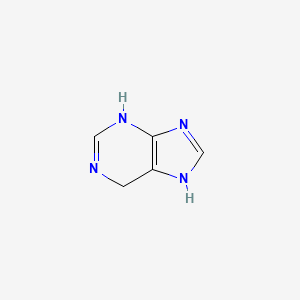
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
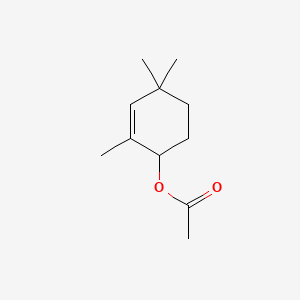
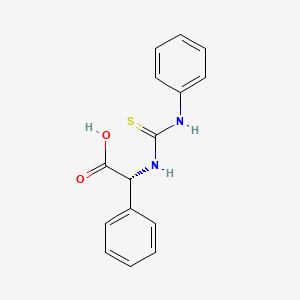
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
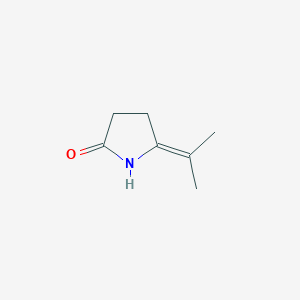
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)
